molecular formula C20H22N2O4S B270522 methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate

methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No. B270522
M. Wt: 386.5 g/mol
InChI Key: GZWHMILEXRRQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinolinecarboxylate family and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microbial strains, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a useful tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations in its use.

Synthesis Methods

The synthesis of methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-3,4-dihydroquinoline-2-carboxylic acid to form the desired compound.

Scientific Research Applications

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

Product Name

methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 6-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H22N2O4S/c1-25-18-12-15(27-3)7-8-16(18)19(23)21-14-6-9-17-13(11-14)5-4-10-22(17)20(24)26-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,23)

InChI Key

GZWHMILEXRRQIR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Origin of Product

United States

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